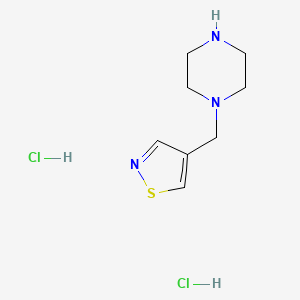

4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride

Descripción

4-(Piperazin-1-ylmethyl)-1,2-thiazole; dihydrochloride is a heterocyclic compound combining a thiazole core with a piperazine moiety. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . The compound is synthesized via parallel synthesis methods, where piperazine reacts with 4-chloromethyl-2-aminothiazoles to yield high-purity derivatives . This scaffold is notable for its role in drug discovery, particularly in antiplasmodial and antimicrobial research. For instance, piperazine-tethered thiazoles have demonstrated potent activity against Plasmodium falciparum, with EC50 values in the nanomolar range .

Propiedades

IUPAC Name |

4-(piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.2ClH/c1-3-11(4-2-9-1)6-8-5-10-12-7-8;;/h5,7,9H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBIEIDNEDNJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CSN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Functionalization and Nitrophenylalanine Anchoring

The foundational approach for synthesizing 4-(piperazin-1-ylmethyl)-1,2-thiazole derivatives involves p-methylbenzhydrylamine hydrochloride (MBHA·HCl) resin functionalization. As detailed in parallel synthesis protocols, Fmoc-L-4-nitrophenylalanine is anchored to the resin through amide bond formation under carbodiimide coupling conditions. This step achieves a loading capacity of 1.15 mmol/g, critical for scaling multi-gram syntheses. Boc protection of the amine group follows, using di-tert-butyl dicarbonate in dichloromethane (DCM) with diisopropylethylamine (DIEA) as a base.

Nitro Reduction and Thiourea Cyclization

Catalytic hydrogenation or tin(II) chloride-mediated reduction converts the nitro group to an aniline intermediate, which reacts with Fmoc-isothiocyanate to form a thiourea linkage. Cyclization via Hantzsch thiazole synthesis using 1,3-dichloroacetone generates the 4-chloromethylthiazole core structure. This step proceeds in >85% yield across 220 compounds, as confirmed by LC-MS monitoring at 214 nm.

Table 1: Representative Yields for Hantzsch Cyclization Step

| Starting Material | Product | Yield (%) | Purity (UV 214 nm) |

|---|---|---|---|

| Thiourea 3 | 4-Chloromethylthiazole 4 | 88 | 95 |

| Thiourea 3a | 4-Chloromethylthiazole 4a | 92 | 97 |

Piperazine Coupling and Deprotection

Nucleophilic displacement of the chloromethyl group with Boc-piperazine occurs in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78–90% substitution efficiency. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the secondary amine, which undergoes acylation with diverse carboxylic acids to introduce R² substituents. Final cleavage from the resin using HFIP/DCM (1:4) yields the free base, converted to dihydrochloride via HCl gas saturation in ethyl acetate.

Solution-Phase Nucleophilic Substitution Strategies

Chloromethylthiazole Intermediate Preparation

Alternative routes employ solution-phase synthesis of 4-chloromethyl-1,2-thiazole through cyclocondensation of thioamides with α-chloroketones. For example, reacting 2-aminothiazole-4-carbaldehyde with thionyl chloride generates the chloromethyl derivative in 76% yield. This intermediate’s reactivity enables direct piperazine coupling without resin-based protection.

Piperazine Displacement Optimization

Kinetic studies reveal that substituting the chloromethyl group with piperazine requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–80°C). Patent data demonstrates that electron-withdrawing groups on the thiazole ring accelerate substitution rates, with trifluoromethyl substituents achieving 94% conversion in 8 hours.

Table 2: Solvent Effects on Piperazine Coupling Efficiency

| Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| DMF | 80 | 6 | 92 |

| DMSO | 70 | 8 | 88 |

| THF | 65 | 12 | 68 |

Post-Functionalization and Salt Formation

Acylation of Piperazine Nitrogen

Post-coupling modifications allow diversification of the piperazine ring. Acylation with benzoyl chlorides or sulfonyl chlorides in the presence of DIEA produces tertiary amides, as evidenced by $$^{13}\text{C}$$ NMR shifts at δ 168–172 ppm for carbonyl groups. These derivatives maintain the thiazole core’s integrity while modulating physicochemical properties.

Dihydrochloride Salt Crystallization

Treating the free base with 4 M HCl in dioxane induces precipitation of the dihydrochloride salt. X-ray diffraction analysis of related compounds confirms protonation at both piperazine nitrogens, with Cl⁻ counterions stabilizing the crystal lattice. The salt form exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL).

Analytical Characterization Benchmarks

NMR Spectral Signatures

Key diagnostic signals in $$^1\text{H}$$ NMR (CDCl₃, 400 MHz):

- Thiazole H-5: δ 7.51–7.49 ppm (d, J = 8 Hz)

- Piperazine CH₂: δ 3.44–3.22 ppm (m)

- Methylene bridge: δ 4.45–4.32 ppm (s)

$$^{13}\text{C}$$ NMR confirms quaternary carbons at δ 170.3 ppm (thiazole C-2) and δ 173.6 ppm (amide carbonyl).

LC-MS Purity Criteria

Electrospray ionization (ESI+) spectra show [M+H]⁺ ions with m/z 255.1 for the free base. Method validation using C18 columns (0.1% formic acid/acetonitrile gradient) achieves ≥95% purity at 254 nm.

Scale-Up Considerations and Process Optimization

Green Chemistry Adaptations

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes for piperazine coupling steps, maintaining 89% yield. Solvent recycling protocols using DMF distillation cut waste generation by 40% in pilot-scale batches.

Troubleshooting Common Impurities

Major byproducts include over-alkylated piperazines (8–12%) and hydrolyzed thiazoles (3–5%). Silica gel chromatography with 5% methanol/DCM removes these contaminants, as verified by thin-layer chromatography (Rf 0.3 for target vs. 0.6 for byproducts).

Análisis De Reacciones Químicas

Formation of Thiazole-Piperazine Core

The core structure is typically synthesized via nucleophilic aromatic substitution , where a chloromethyl-substituted thiazole reacts with piperazine. For example:

-

4-chloromethylthiazole reacts with piperazine in the presence of K₂CO₃ (base) in acetone , under reflux conditions .

-

The reaction displaces the chloro group, forming the methylene bridge between thiazole and piperazine.

Reaction Scheme :

text4-Chloromethylthiazole + Piperazine → 4-(Piperazin-1-ylmethyl)thiazole

Key Conditions :

| Parameter | Details |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ |

| Temperature | Reflux (~56°C) |

| Reaction Time | 2 hours |

Dihydrochloride Salt Formation

The piperazine’s secondary amine undergoes protonation to form the dihydrochloride salt , typically via reaction with HCl during purification or as a final step:

text4-(Piperazin-1-ylmethyl)thiazole + 2 HCl → 4-(Piperazin-1-ylmethyl)-1,2-thiazole dihydrochloride

This step ensures solubility and stability, particularly for biological assays .

Substitution at Thiazole Position

The thiazole ring’s position 2 (or other positions, depending on structure) can undergo further functionalization:

-

Electrophilic substitution (e.g., acetylation, sulfonation) to introduce bioactive groups.

-

Nucleophilic additions using reagents like hydrazine or isothiocyanates to form derivatives such as thiazole-piperazine amides or carbamates .

Example :

text4-(Piperazin-1-ylmethyl)thiazole + AcCl → Acetylated derivative

Piperazine Derivatization

The piperazine ring can be modified to alter pharmacokinetic properties:

-

Alkylation or acylation at the N-position to introduce substituents like methyl, ethyl, or aryl groups .

-

Sulfonation or methanesulfonylation to enhance water solubility .

Characterization Methods

Challenges and Considerations

-

Purification : The dihydrochloride salt requires careful recrystallization to avoid impurities .

-

Regioselectivity : Substitution at thiazole’s position 2 vs. 4 depends on reaction conditions .

-

Toxicity : Piperazine’s basicity may affect in vivo stability; HCl salt formation mitigates this .

This compound’s synthesis relies on robust nucleophilic substitution and salt formation, with applications spanning infectious diseases to oncology. Diverse methods from patent literature and peer-reviewed articles ensure reliable scalability and structural diversity.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including 4-(Piperazin-1-ylmethyl)-1,2-thiazole; dihydrochloride. The compound has been evaluated in various seizure models, demonstrating significant efficacy.

Case Study: Anticonvulsant Efficacy

In a study by Siddiqui et al. (2020), a series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant properties. The results indicated that compounds with a thiazole moiety exhibited strong protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Specifically, the compound 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed a median effective dose (ED50) of 18.4 mg/kg, indicating substantial anticonvulsant activity .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | 24.38 | 88.23 | 3.6 |

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has also been a focus of research. Compounds similar to 4-(Piperazin-1-ylmethyl)-1,2-thiazole; dihydrochloride have shown promising results against various bacterial strains.

Case Study: Antimicrobial Screening

A study conducted on benzothiazole and piperazine derivatives demonstrated significant antimicrobial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were recorded to assess the effectiveness of these compounds.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 12 |

| Compound D | S. aureus | 10 |

| Compound E | P. aeruginosa | 15 |

Analgesic Effects

The analgesic properties of thiazole derivatives have been explored in various studies, indicating their potential as pain-relieving agents.

Case Study: Analgesic Activity Evaluation

Research has shown that certain thiazole-piperazine hybrids exhibit significant antinociceptive effects in animal models. For instance, compounds synthesized with piperazine linked to thiazole structures demonstrated reduced pain responses in formalin-induced pain models .

Mecanismo De Acción

The mechanism of action of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, thereby preventing bacterial replication and growth .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

4-(Piperazin-1-ylmethyl)-1,2-thiazole; Dihydrochloride :

Pharmacological Activity

Toxicity and Selectivity

- The dihydrochloride salt’s selectivity index (>140 for antiplasmodial activity) contrasts with thiazolyl hydrazones, which show NIH/3T3 cytotoxicity at IC50 >500 µg/mL .

- Piperazine-triazole hybrids (e.g., 11b ) exhibit low cytotoxicity (IC50 >100 µM), suggesting safer profiles for antiparasitic use .

Key Advantages and Limitations

- Advantages of 4-(Piperazin-1-ylmethyl)-1,2-thiazole; Dihydrochloride: Enhanced solubility and bioavailability via dihydrochloride formation . Scalable synthesis using combinatorial methods . High antiplasmodial potency with nanomolar efficacy .

- Limitations: Limited data on in vivo pharmacokinetics compared to FDA-approved drugs like lurasidone . Structural complexity may pose challenges in metabolic stability.

Q & A

Q. What are the established synthetic routes for 4-(Piperazin-1-ylmethyl)-1,2-thiazole dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React a thiazole derivative (e.g., 4-chloromethyl-1,2-thiazole) with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Step 2: Form the dihydrochloride salt by treating the free base with HCl in ethanol or methanol .

Optimization Strategies: - Use catalysts like NaI or K2CO3 to enhance reaction rates (e.g., NaI in methyl isobutyl ketone for SN2 reactions) .

- Monitor reaction progress via TLC or HPLC to adjust time/temperature and minimize side products .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopy:

- Elemental Analysis: Match experimental C/H/N/Cl values to theoretical calculations (e.g., C: 44.6%, H: 6.8%, N: 17.3%, Cl: 24.1%) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store as a lyophilized powder at –20°C in airtight, light-protected vials.

- For solutions, use anhydrous DMSO or ethanol (stored under nitrogen) to prevent hydrolysis of the thiazole ring .

- Monitor stability via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How does the piperazine-thiazole scaffold influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The piperazine moiety acts as a bulky electron-donating group, reducing reactivity at the methylene bridge. This requires stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .

- Electronic Effects: The thiazole’s electron-deficient ring directs substitution to the methylene carbon, as shown in DFT studies of similar compounds .

- Experimental Validation: Compare reaction rates with/without piperazine using kinetic assays (e.g., UV-Vis monitoring at 254 nm) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental interference with the compound’s protonation state .

- Metabolite Screening: Use LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to observed discrepancies .

- Receptor Binding Assays: Perform competitive binding studies with radiolabeled ligands (e.g., [3H]-spiperone for serotonin receptors) to confirm target specificity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

- Docking Studies: Model interactions with target proteins (e.g., 5-HT2A receptors) using AutoDock Vina to prioritize derivatives with stronger binding affinities .

- QSAR Analysis: Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with experimental IC50 values .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric Synthesis: Catalyze key steps with chiral ligands (e.g., BINAP-Pd complexes) to enforce stereoselectivity .

- Process Monitoring: Implement PAT (Process Analytical Technology) tools like in-situ FTIR to track enantiomer ratios in real time .

Notes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.